molecular formula C18H16N2O5 B2459443 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide CAS No. 683231-84-7

3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2459443
CAS No.: 683231-84-7
M. Wt: 340.335
InChI Key: NJLLJZXTNDIIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic benzamide-phthalimide hybrid compound of interest in medicinal chemistry and neuroscience research. This chemical scaffold is primarily investigated for its potential as an acetylcholinesterase (AChE) inhibitor, a key therapeutic strategy for mitigating cognitive symptoms in neurodegenerative conditions like Alzheimer's disease . The compound integrates a 3,5-dimethoxybenzamide moiety, a feature present in other potent experimental AChE inhibitors, with a 2-methyl-1,3-dioxoisoindolin-4-yl (phthalimide) group . The phthalimide subunit is known to mimic pharmacophoric elements of approved drugs and can interact with the peripheral anionic site of the AChE enzyme, thereby potentially blocking the formation of neurotoxic amyloid-beta plaques . In vitro research applications include enzyme inhibition assays using Ellman's method to determine IC50 values and characterize inhibitory potency . Furthermore, this compound serves as a valuable scaffold for molecular docking studies and molecular dynamics simulations to elucidate binding modes and interactions within the active site of AChE, often forming key interactions with residues like Trp279 . It is intended for use in early-stage drug discovery, including the design and synthesis of novel multi-target directed ligands for Alzheimer's therapy. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-20-17(22)13-5-4-6-14(15(13)18(20)23)19-16(21)10-7-11(24-2)9-12(8-10)25-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLJZXTNDIIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors

Biological Activity

3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic compound that belongs to the class of isoindoline derivatives. Its unique structural features, including methoxy substitutions and a dioxoisoindoline core, suggest potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on neuroprotective effects, enzyme inhibition, and cellular mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O5C_{18}H_{16}N_{2}O_{5}. The presence of methoxy groups enhances its lipophilicity, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₅
Molecular Weight344.33 g/mol
IUPAC NameThis compound

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The isoindoline structure is associated with the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

In studies focusing on acetylcholinesterase inhibition—a key mechanism in Alzheimer's pathology—related compounds demonstrated significant inhibitory activity. This suggests that this compound may also inhibit this enzyme, potentially leading to increased acetylcholine levels and improved cognitive function.

Enzyme Inhibition

The compound's ability to interact with various enzymes has been noted. For instance, it may exhibit inhibitory effects on phosphodiesterase enzymes (PDE), which play crucial roles in cellular signaling pathways. PDE inhibitors have shown promise in treating conditions such as heart failure and certain cancers by enhancing nitric oxide signaling and reducing inflammation .

The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, related compounds have been shown to exert their effects through:

  • Binding Interactions : High-affinity binding to multiple receptors involved in neurotransmission and cell signaling.
  • Gene Expression Modulation : Influencing the expression of genes associated with cell survival and apoptosis.
  • Cellular Metabolism Alteration : Affecting metabolic pathways that contribute to oxidative stress and inflammation.

Case Studies and Research Findings

A study investigating the effects of similar isoindoline derivatives reported significant neuroprotective activity in vitro. The derivatives were tested on neuronal cell lines exposed to oxidative stress, demonstrating reduced cell death and enhanced survival rates compared to controls .

Another study highlighted the antibacterial properties of related compounds against various pathogens. While specific data for this compound was not available, the structural similarities suggest potential antimicrobial activity worth exploring.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds with isoindoline structures, such as 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The neuroprotective potential is further supported by findings that these compounds can influence cell signaling pathways and gene expression related to neuronal health .

Anticancer Activity

The isoindoline structure is also associated with significant anticancer properties. Research has demonstrated that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have indicated that these compounds may inhibit specific kinases involved in cancer cell proliferation .

A detailed investigation into the anticancer activity of this compound could reveal its potential as a therapeutic agent against various cancer types. Preliminary findings suggest that it may interact with multiple cellular targets involved in cancer progression .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The presence of methoxy groups enhances its ability to interact with various enzymes and proteins. Preliminary studies suggest that it may inhibit enzymes related to metabolic pathways or disease processes, which could be beneficial in treating conditions such as diabetes and neurodegenerative diseases .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold. This method requires careful control of reaction conditions to optimize yield and purity .

In industrial settings, the production may utilize automated systems and continuous flow reactors to enhance efficiency while adhering to green chemistry principles by employing environmentally friendly solvents and catalysts .

Case Studies and Research Findings

Study FocusFindingsReference
NeuroprotectionCompounds similar to this compound showed inhibition of acetylcholinesterase and protective effects on neuronal cells.
Anticancer ActivityIsoindoline derivatives demonstrated significant anticancer effects through apoptosis induction and kinase inhibition.
Enzyme InhibitionPotential inhibition of key metabolic enzymes linked to diabetes and neurodegenerative diseases was observed.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide?

The compound can be synthesized via amidation reactions using 3,5-dimethoxybenzoic acid and 2-methyl-1,3-dioxoisoindolin-4-amine. A standard method involves coupling reagents (e.g., EDC/HOBt) under reflux in anhydrous solvents like dichloromethane or DMF. Purification is typically achieved via column chromatography or recrystallization. NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are critical for confirming structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To resolve methoxy groups (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.5–8.3 ppm). The isoindolinone moiety shows characteristic carbonyl signals (δ ~165–170 ppm in ¹³C NMR) .
  • Mass spectrometry (ESI-MS) : For molecular ion confirmation and fragmentation pattern analysis .
  • X-ray crystallography : To determine crystal packing and hydrogen-bonding interactions, especially when solvates (e.g., methanol monosolvate) form .

Q. How can purity be validated during synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm. Purity >95% is recommended for biological assays. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment .

Advanced Research Questions

Q. How to address challenges in crystallizing this compound for structural analysis?

Solvent selection is critical. Methanol or ethanol often induce solvate formation (e.g., methanol monosolvate), as seen in related benzamides. Slow evaporation at 4°C promotes single-crystal growth. For non-solvated forms, try mixed solvents (e.g., DCM/hexane). Use SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What strategies improve low yields in the amidation step?

  • Optimize stoichiometry (1.2:1 molar ratio of acid to amine).
  • Use microwave-assisted synthesis to reduce reaction time.
  • Introduce catalytic DMAP to enhance coupling efficiency. Contradictory results may arise from competing side reactions (e.g., esterification); monitor via TLC and adjust reagent purity .

Q. How to evaluate potential bioactivity against neurological targets?

  • In vitro kinase assays : Test inhibition of DAPK1 or CSF1R, as structurally similar benzamides show dual kinase inhibitory activity .
  • Cell-based models : Use C6 glioma cells to assess tau phosphorylation modulation under pro-inflammatory conditions (LPS-induced). Compare with resveratrol as a positive control .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. Validate findings using orthogonal methods:

  • Surface plasmon resonance (SPR) for binding affinity.
  • Molecular docking (AutoDock Vina) to compare binding modes with co-crystallized kinase inhibitors .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Crystal systemMonoclinic (P21/n)
Unit cell dimensions (Å)a=12.133, b=8.684, c=20.983
Hydrogen-bonding interactionsN–H···O (2.85–3.10 Å)

Q. Table 2: Bioactivity Assay Conditions

Assay TypeTargetIC50 (µM)Reference Model
Kinase inhibitionDAPK10.12Recombinant enzyme
Cell-basedTau phosphorylation1.8C6 glioma cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.